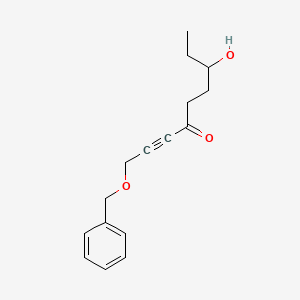
1-(Benzyloxy)-7-hydroxynon-2-YN-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzyloxy)-7-hydroxynon-2-YN-4-one is an organic compound characterized by its unique structure, which includes a benzyloxy group, a hydroxyl group, and a non-2-yn-4-one backbone
準備方法
The synthesis of 1-(Benzyloxy)-7-hydroxynon-2-YN-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate halide under basic conditions.
Alkyne Formation: The non-2-yn-4-one backbone can be constructed using alkyne formation reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxyl Group Introduction: The hydroxyl group can be introduced through selective oxidation reactions, such as the use of Jones reagent or PCC (Pyridinium chlorochromate).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-(Benzyloxy)-7-hydroxynon-2-YN-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC or Dess-Martin periodinane.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The alkyne group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(Benzyloxy)-7-hydroxynon-2-YN-4-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes, including enzyme activity and cellular signaling pathways.
Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism by which 1-(Benzyloxy)-7-hydroxynon-2-YN-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
類似化合物との比較
1-(Benzyloxy)-7-hydroxynon-2-YN-4-one can be compared with similar compounds, such as:
1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: This compound also contains a benzyloxy group and is used in similar synthetic applications.
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: This compound features a benzyloxy group and a triazole ring, making it useful in antifungal applications.
Benzyl-protected phenols: These compounds have a benzyloxy group protecting the phenol, used in various organic synthesis reactions.
特性
CAS番号 |
826994-54-1 |
|---|---|
分子式 |
C16H20O3 |
分子量 |
260.33 g/mol |
IUPAC名 |
7-hydroxy-1-phenylmethoxynon-2-yn-4-one |
InChI |
InChI=1S/C16H20O3/c1-2-15(17)10-11-16(18)9-6-12-19-13-14-7-4-3-5-8-14/h3-5,7-8,15,17H,2,10-13H2,1H3 |
InChIキー |
SGLOXCVQDVFWOD-UHFFFAOYSA-N |
正規SMILES |
CCC(CCC(=O)C#CCOCC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine](/img/structure/B14220721.png)
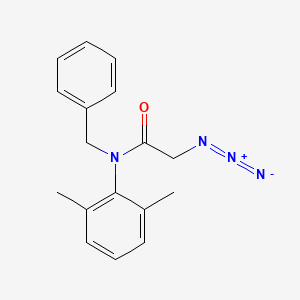
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole](/img/structure/B14220728.png)
![(NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B14220739.png)
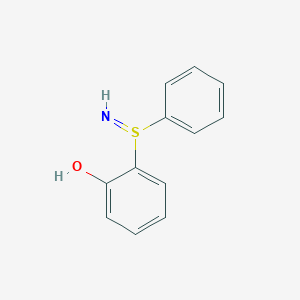
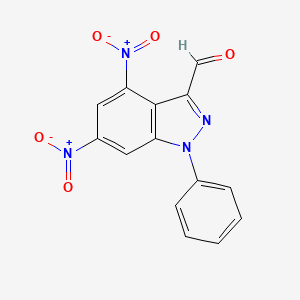
![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)


![Acetic acid, [(R)-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B14220767.png)
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)
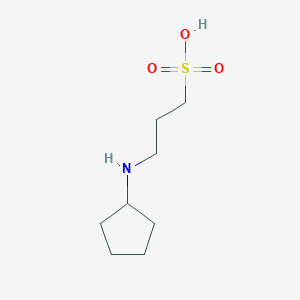
![[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene](/img/structure/B14220787.png)

